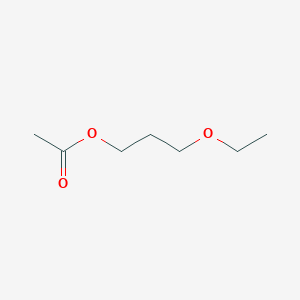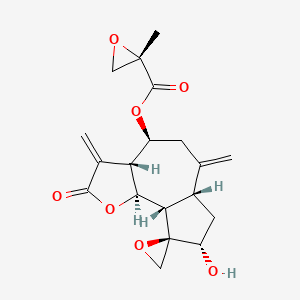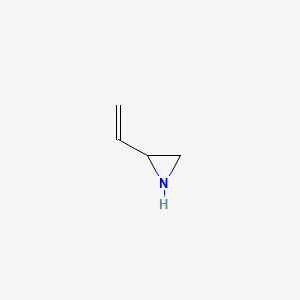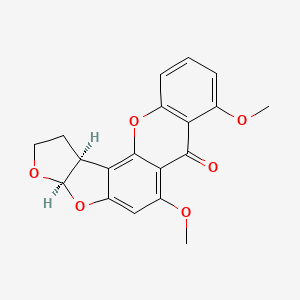
8-O-Methyldihydrosterigmatocystin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-O-methyldihydrosterigmatocystin is a sterigmatocystin that is the 8-O-methyl derivative of dihydrosterigmatocystin. It has a role as a metabolite. It is a member of sterigmatocystins and a cyclic acetal. It derives from a dihydrosterigmatocystin.
Applications De Recherche Scientifique
1. Role in Methylation Pathways
Research indicates that methylation, a crucial biochemical process, involves various compounds, including those structurally related to 8-O-Methyldihydrosterigmatocystin. For instance, studies on enzymes within the methylation pathway, such as DNA methyltransferase, demonstrate their significant roles in biological functions ranging from gene expression regulation to DNA repair mechanisms (Ikeda, Namekawa, Sugimoto, & Kume, 2010).
2. Impact on DNA Repair and Stability
This compound or its related compounds are implicated in DNA repair processes. For example, the activity of human 8-oxoguanine DNA glycosylase, which removes mutagenic DNA lesions, is significantly influenced by local DNA sequence contexts and could be relevant to the functioning of compounds like this compound (Sassa, Beard, Prasad, & Wilson, 2012).
3. Relevance in Cancer Research
In cancer research, compounds structurally akin to this compound are studied for their roles in carcinogenesis and potential as therapeutic targets. Oxidative DNA modifications, such as those studied in the context of 8-hydroxy-2'-deoxyguanosine, are associated with carcinogenesis and cellular transformation (Zhang, Xu, Kamendulis, & Klaunig, 2000).
4. Influence on Cell Signaling and Regulation
The interaction of this compound-related compounds with cell signaling pathways is a significant area of study. For instance, interleukin-8, a chemokine structurally distinct but potentially sharing mechanistic pathways, is crucial in regulating cancer cell migration and angiogenesis, highlighting the broader implications of such compounds in cell regulation (Waugh & Wilson, 2008).
5. Applications in Pharmacology and Drug Development
The structural characteristics of this compound and related compounds are instrumental in the development of new pharmacological agents. Research into anti-infective 8-aminoquinoline therapeutics, for instance, highlights the importance of structural analogs in enhancing therapeutic efficacy and reducing toxicity (Chaurasiya, Liu, Doerksen, Nanayakkara, Walker, & Tekwani, 2021).
Propriétés
Formule moléculaire |
C19H16O6 |
|---|---|
Poids moléculaire |
340.3 g/mol |
Nom IUPAC |
(3S,7R)-11,15-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,9,11,14(19),15,17-hexaen-13-one |
InChI |
InChI=1S/C19H16O6/c1-21-10-4-3-5-11-15(10)17(20)16-12(22-2)8-13-14(18(16)24-11)9-6-7-23-19(9)25-13/h3-5,8-9,19H,6-7H2,1-2H3/t9-,19+/m0/s1 |
Clé InChI |
WSBZDTWHZJNGKQ-ZRNGKTOUSA-N |
SMILES isomérique |
COC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)[C@@H]5CCO[C@@H]5O4)OC |
SMILES canonique |
COC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5CCOC5O4)OC |
Synonymes |
1,2-dihydro-O-methylsterigmatocystin DHOMST |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1254766.png)
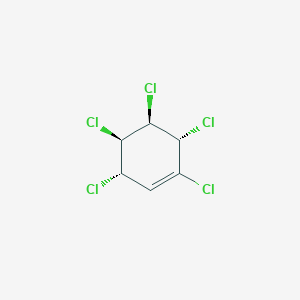
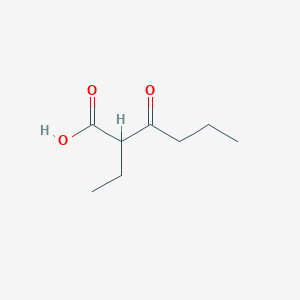
![(2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl) 1H-pyrrole-2-carboxylate](/img/structure/B1254771.png)

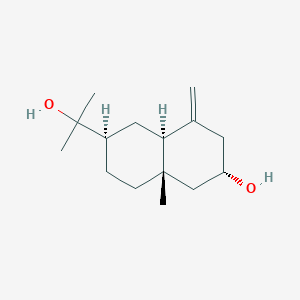
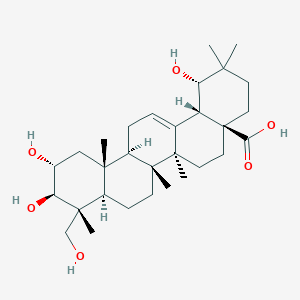
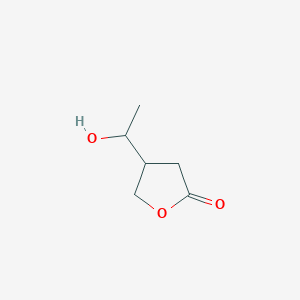
![4-[(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoylamino]-1-phenylethylamino]-4-oxobutyric acid](/img/structure/B1254782.png)
![(4aR,6R,7R,7aS)-6-(6-amino-1-oxo-9H-1lambda(5)-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B1254783.png)
